N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide
Description
Properties
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c22-18(12-3-1-4-15-17(12)25-10-9-24-15)21-11-13-16(20-7-6-19-13)14-5-2-8-23-14/h1-8H,9-11H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIRBDXOLWDNET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)C(=O)NCC3=NC=CN=C3C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its anti-cancer and anti-microbial properties, as well as its mechanism of action.
Chemical Structure
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Furan ring : Known for its role in various biological activities.
- Pyrazine moiety : Often associated with anti-cancer properties.
- Dihydrobenzo[b][1,4]dioxine : Imparts stability and potential interaction sites for biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant anti-cancer and anti-microbial activities. Below are detailed findings from various studies.
Anti-Cancer Activity
- Cell Lines Tested : The compound has been tested on various cancer cell lines, including HepG2 (liver cancer), Huh-7 (hepatocellular carcinoma), and MCF-7 (breast cancer).
- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and the inhibition of cell proliferation markers such as cyclin D1 and CDK4. It also upregulates pro-apoptotic factors like Bax while downregulating anti-apoptotic proteins like Bcl-2.
- Structure-Activity Relationship (SAR) : Modifications to the furan and pyrazine rings have been explored to enhance potency. Electron-donating groups on the phenyl ring significantly increase anti-cancer activity due to improved electron density facilitating interactions with biological targets .
Anti-Microbial Activity
- Pathogens Tested : The compound has shown activity against both bacterial and fungal strains, including E. coli, S. aureus, and C. albicans.
- Methodology : The disk diffusion method was employed to assess antimicrobial efficacy, demonstrating clear zones of inhibition around treated areas compared to controls.
Case Studies
Several studies have investigated the biological activity of similar compounds, providing insights into the potential applications of this compound:
- Study on Pyrazine Derivatives : A study highlighted the anti-cancer properties of pyrazine derivatives where modifications led to enhanced cytotoxicity against various cancer cell lines . This supports the hypothesis that structural modifications can optimize the activity of this compound.
- Antimicrobial Research : Another investigation focused on furan-containing compounds showing promising results against resistant bacterial strains, suggesting a broader application for this class of compounds in treating infections .
Comparison with Similar Compounds
Structural Analogues with Pyrazine Carboxamide Moieties
Key Compounds :
- 5-(Alkylamino)-N-(3-(trifluoromethyl)phenyl)pyrazine-2-carboxamides (e.g., 1a–1e in )
- Target Compound : N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide
Key Differences :
- The furan substituent may confer distinct electronic effects compared to alkylamino chains, influencing solubility and binding affinity.
Dihydrobenzo[b][1,4]dioxine Derivatives
Key Compounds :
- BD289215 : N-(Pyrrolidin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride
- *7-(N,N-Dimethylsulfamoyl)-N-((1-methylpyrrolidin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide
Key Differences :
- Substituents on the carboxamide nitrogen dramatically alter physicochemical properties. For example, the pyrrolidinyl group in BD289215 may enhance water solubility (as a hydrochloride salt), whereas the pyrazine-furan moiety in the target compound could increase lipophilicity.
Heterocyclic Hybrids with Furan Substituents
Key Compounds :
- AZ331: 5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-6-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-2-methyl-1,4-dihydropyridine-3-carboxamide
Key Differences :
- The dihydropyridine core in AZ331 allows for redox activity, unlike the aromatic pyrazine-benzodioxine system in the target compound.
Spectroscopic Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
